Pyrene; 2,4,7-trinitrofluoren-9-one
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Overview
Description
Preparation Methods
The synthesis of 2,4,7-trinitrofluoren-9-one typically involves the nitration of fluorenone. The process begins with the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds through the formation of intermediate nitro derivatives, which are further nitrated to yield the final product . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
2,4,7-trinitrofluoren-9-one undergoes various chemical reactions, including:
Substitution: The nitro groups in 2,4,7-trinitrofluoren-9-one can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,7-trinitrofluoren-9-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,7-trinitrofluoren-9-one involves its strong electron-accepting properties. This allows it to form charge-transfer complexes with electron-donating molecules . These complexes exhibit unique electronic and optical properties, which are exploited in various applications . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
2,4,7-trinitrofluoren-9-one can be compared with other similar compounds, such as:
2,4,7-trinitro-9-fluoroenylidene malononitrile: This compound also forms charge-transfer complexes but has different electronic properties due to the presence of the malononitrile group.
These comparisons highlight the unique properties of 2,4,7-trinitrofluoren-9-one, particularly its strong electron-accepting ability and its versatility in forming charge-transfer complexes .
Properties
CAS No. |
3918-78-3 |
---|---|
Molecular Formula |
C29H15N3O7 |
Molecular Weight |
517.4 g/mol |
IUPAC Name |
pyrene;2,4,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C16H10.C13H5N3O7/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-10H;1-5H |
InChI Key |
SIGROPCIDIOMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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